molecular formula C19H17N5O2 B11128562 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Numéro de catalogue: B11128562
Poids moléculaire: 347.4 g/mol
Clé InChI: QMMZYUYBCPDVJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound that features a benzimidazole moiety linked to a phthalazine derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Phthalazine Derivative Formation: The phthalazine moiety is synthesized separately, often starting from phthalic anhydride and hydrazine.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the phthalazine derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazine moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzimidazole and phthalazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Alcohol derivatives of the phthalazine moiety.

    Substitution: Various alkylated or acylated derivatives depending on the substituents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate to metal centers. It may also serve as a building block for more complex organic molecules.

Biology

In biological research, this compound could be investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to the aromatic nature of the benzimidazole and phthalazine rings.

Medicine

Medicinally, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide might be explored for its potential as an anticancer or antimicrobial agent, given the bioactivity of benzimidazole derivatives.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure.

Mécanisme D'action

The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The benzimidazole moiety could interact with amino acid residues through hydrogen bonding or π-π stacking interactions, while the phthalazine moiety might enhance binding affinity through additional interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

    N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: Similar structure but without the methyl group.

    N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-quinolinecarboxamide: Similar structure but with a quinoline ring instead of a phthalazine ring.

Uniqueness

The presence of both the benzimidazole and phthalazine moieties in N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide makes it unique, as it combines the properties of both rings, potentially leading to enhanced biological activity and stability.

Propriétés

Formule moléculaire

C19H17N5O2

Poids moléculaire

347.4 g/mol

Nom IUPAC

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C19H17N5O2/c1-24-19(26)13-7-3-2-6-12(13)17(23-24)18(25)20-11-10-16-21-14-8-4-5-9-15(14)22-16/h2-9H,10-11H2,1H3,(H,20,25)(H,21,22)

Clé InChI

QMMZYUYBCPDVJZ-UHFFFAOYSA-N

SMILES canonique

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=NC4=CC=CC=C4N3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.